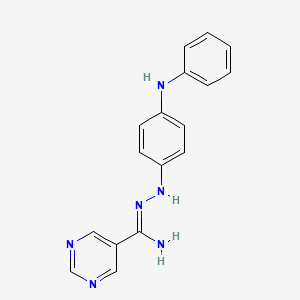

N'-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide

Description

The compound N'-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide belongs to the class of hydrazide derivatives, which are characterized by a pyrimidine core linked to a 4-(phenylamino)phenyl group via a carbohydrazide moiety. These derivatives are synthesized through multistep reactions involving cyclization, esterification, and hydrazone formation, with modifications to the hydrazone substituent significantly influencing their physicochemical and biological profiles .

Properties

Molecular Formula |

C17H16N6 |

|---|---|

Molecular Weight |

304.3 g/mol |

IUPAC Name |

N'-(4-anilinoanilino)pyrimidine-5-carboximidamide |

InChI |

InChI=1S/C17H16N6/c18-17(13-10-19-12-20-11-13)23-22-16-8-6-15(7-9-16)21-14-4-2-1-3-5-14/h1-12,21-22H,(H2,18,23) |

InChI Key |

HITOWGKUAYRCQE-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)N/N=C(/C3=CN=CN=C3)\N |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NN=C(C3=CN=CN=C3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide typically involves the reaction of 4-(phenylamino)aniline with pyrimidine-5-carboxylic acid hydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboxylic acid.

Reduction: Formation of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a kinase inhibitor, which can regulate various cellular processes.

Medicine: Explored for its anticancer properties, particularly in targeting specific kinases involved in cancer progression.

Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N’-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the suppression of cancer cell growth and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N'-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide with analogous hydrazide derivatives, focusing on structural variations, synthesis yields, physical properties, and biological activities.

Core Structural Variations

The pyrimidine core in the target compound differs from the pyrrolidin-2-one (5-oxo-pyrrolidine) ring present in most referenced derivatives (e.g., compound 39 in ). While pyrrolidinone derivatives exhibit a five-membered lactam ring, the pyrimidine-based structure introduces a six-membered aromatic ring with two nitrogen atoms, which may enhance π-π stacking interactions and alter electronic properties .

Substituent Effects on Physical Properties

Substituents on the hydrazone moiety critically impact melting points and solubility:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points due to enhanced intermolecular interactions .

- Bulky substituents (e.g., dichlorobenzylidene) reduce solubility in polar solvents .

Anticancer Activity

- N′-(5-Nitrothiophen-2-ylmethylene) demonstrated potent antimetastatic activity in a wound healing assay, likely due to nitro group-induced redox modulation .

- N′-(3,4-Dichlorobenzylidene) reduced IGR39 melanoma cell viability by 60% at 50 µM, whereas derivatives with single Cl substituents (e.g., 4) showed moderate effects .

Antioxidant Activity

- N′-(4-(Dimethylamino)benzylidene) (Compound 7) showed a FRAP value 1.2× higher than protocatechuic acid, attributed to the electron-donating dimethylamino group enhancing radical scavenging .

- Halogenated derivatives (e.g., N′-(5-chloro-2-hydroxybenzylidene) ) displayed lower antioxidant activity, likely due to reduced electron-donating capacity .

Biological Activity

N'-(4-(Phenylamino)phenyl)pyrimidine-5-carboximidhydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound this compound can be represented by the following structural formula:

Chemical Structure

- IUPAC Name: this compound

- Molecular Formula: C17H16N6O

- Molecular Weight: 324.4 g/mol

This compound features a pyrimidine ring substituted with a phenylamino group, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in cellular processes, such as DNA gyrase and topoisomerase, which are crucial for DNA replication and transcription in bacteria .

- Anticancer Activity: Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. It may induce apoptosis through the activation of caspases and modulation of cell cycle regulators .

- Antimicrobial Properties: The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

In Vitro Studies

| Study | Target | IC50 Value (µM) | Effect |

|---|---|---|---|

| Study 1 | DNA gyrase (Staphylococcus aureus) | 12.5 | Inhibition of bacterial growth |

| Study 2 | Topoisomerase IV (E. coli) | 10.0 | Disruption of DNA replication |

| Study 3 | Cancer Cell Lines (HeLa) | 15.0 | Induction of apoptosis |

These studies highlight the compound's potential as both an antimicrobial and anticancer agent.

Case Studies

-

Anticancer Activity in HeLa Cells:

A study evaluated the effects of this compound on HeLa cells, revealing that treatment led to a significant decrease in cell viability after 48 hours. The mechanism was linked to increased levels of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways. -

Antimicrobial Efficacy:

In a series of experiments, the compound was tested against various bacterial strains, including multi-drug resistant Staphylococcus aureus and Escherichia coli. Results showed that it effectively inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.